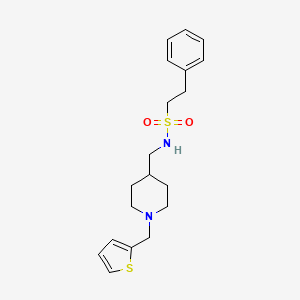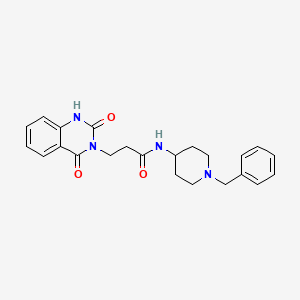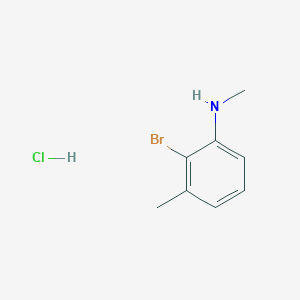
2-Bromo-N,3-dimethylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,3-dimethylaniline hydrochloride is a chemical compound with the molecular weight of 236.54 .
Synthesis Analysis
The synthesis of 2-Bromo-N,3-dimethylaniline hydrochloride involves several steps. It may be used in the synthesis of bis[(2-dimethylamino)phenyl]amine via a multi-step reaction procedure .Molecular Structure Analysis
The InChI code for 2-Bromo-N,3-dimethylaniline hydrochloride is 1S/C8H10BrN.ClH/c1-6-4-3-5-7 (10-2)8 (6)9;/h3-5,10H,1-2H3;1H . The molecular formula is C8H10BrN .Chemical Reactions Analysis
2-Bromo-N,3-dimethylaniline hydrochloride is involved in various chemical reactions. For instance, it can be used to prepare 3-fluoro-N,N-dimethylaniline . It may also be used in the synthesis of bis[(2-dimethylamino)phenyl]amine via a multi-step reaction procedure .Physical And Chemical Properties Analysis
2-Bromo-N,3-dimethylaniline hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Electrochemical Oxidation
- Arias, Brillas, and Costa (1990) studied the electrochemical oxidation of substituted p-bromoanilines, including compounds similar to 2-Bromo-N,3-dimethylaniline; hydrochloride. They explored the oxidation processes and final products, providing insights into the electrochemical behavior of these compounds (Arias, Brillas, & Costa, 1990).
In Vivo Metabolism Studies
- Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This study is significant for understanding the metabolic pathways and derivatives of similar brominated compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Characterization
- Vaid et al. (2014) described the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline. This demonstrates the utility of dimethylaniline derivatives in the synthesis of complex organic compounds (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014).
HPLC Analysis
- A method using High-Performance Liquid Chromatography (HPLC) for determining 6-bromo-2,4-dimethylaniline hydrochloride in diazo-reaction was proposed by Xing (2010), showcasing the compound's relevance in analytical chemistry (Xing, 2010).
Bromination Kinetics
- Bell and Maria (1969) measured the rates of bromination of various aromatic amines, including 4-bromo-N-dimethylaniline, highlighting the kinetics of reactions involving brominated anilines (Bell & Maria, 1969).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
2-bromo-N,3-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXKCGBZHWSTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)
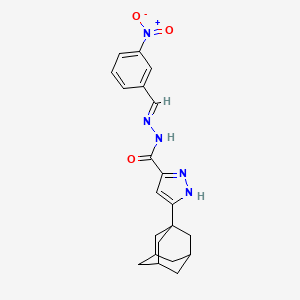
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)
![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)
![Methyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2841700.png)
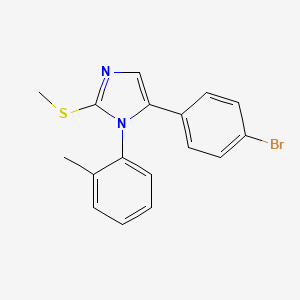


![5-Amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2841706.png)
![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)
